molecular formula C6H8N2O B13869274 1-(3-Amino-1H-pyrrol-2-YL)ethanone

1-(3-Amino-1H-pyrrol-2-YL)ethanone

Cat. No.: B13869274
M. Wt: 124.14 g/mol
InChI Key: VGNYQMRFPFTFKA-UHFFFAOYSA-N
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Description

1-(3-Amino-1H-pyrrol-2-yl)ethanone is a chemical compound with the molecular formula C6H8N2O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-1H-pyrrol-2-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 3-amino-2-pyrrolecarboxaldehyde with acetic anhydride under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: 3-amino-2-pyrrolecarboxaldehyde and acetic anhydride.

    Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, at a temperature of around 60-80°C.

    Product Isolation: The product is isolated by neutralizing the reaction mixture with a base, followed by extraction and purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(3-amino-1H-pyrrol-2-yl)ethanoic acid.

    Reduction: Formation of 1-(3-amino-1H-pyrrol-2-yl)ethanol.

    Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

1-(3-Amino-1H-pyrrol-2-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylpyrrole: A similar compound with an acetyl group at the 2-position of the pyrrole ring.

    1-(1H-pyrrol-2-yl)ethanone: Another derivative of pyrrole with a ketone group at the 1-position.

Uniqueness

1-(3-Amino-1H-pyrrol-2-yl)ethanone is unique due to the presence of both an amino group and a ketone group on the pyrrole ring

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

1-(3-amino-1H-pyrrol-2-yl)ethanone

InChI

InChI=1S/C6H8N2O/c1-4(9)6-5(7)2-3-8-6/h2-3,8H,7H2,1H3

InChI Key

VGNYQMRFPFTFKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CN1)N

Origin of Product

United States

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